4-Hydroxy-5-methoxy-N-phenylnicotinamide
Overview
Description
4-Hydroxy-5-methoxy-N-phenylnicotinamide is a chemical compound with the molecular formula C13H12N2O3 and a molecular weight of 244.25 g/mol . This compound is characterized by its solid form and is primarily used in early discovery research . It is known for its unique structure, which includes a hydroxy group, a methoxy group, and a phenyl group attached to a nicotinamide core.
Preparation Methods
The synthesis of 4-Hydroxy-5-methoxy-N-phenylnicotinamide involves several steps. One common synthetic route includes the reaction of 4-hydroxy-5-methoxy-nicotinic acid with aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Hydroxy-5-methoxy-N-phenylnicotinamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under basic conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Hydroxy-5-methoxy-N-phenylnicotinamide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methoxy-N-phenylnicotinamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity to enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Hydroxy-5-methoxy-N-phenylnicotinamide can be compared with other similar compounds such as:
4-Hydroxy-5-methoxy-N-methyl-nicotinamide: Similar structure but with a methyl group instead of a phenyl group.
4-Hydroxy-5-methoxy-N-ethyl-nicotinamide: Similar structure but with an ethyl group instead of a phenyl group.
4-Hydroxy-5-methoxy-N-benzyl-nicotinamide: Similar structure but with a benzyl group instead of a phenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-methoxy-4-oxo-N-phenyl-1H-pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-18-11-8-14-7-10(12(11)16)13(17)15-9-5-3-2-4-6-9/h2-8H,1H3,(H,14,16)(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLLTKCAVWKWAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC=C(C1=O)C(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670134 | |
Record name | 5-Methoxy-4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087659-18-4 | |
Record name | 5-Methoxy-4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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